molecular formula C9H7N3O2 B2689969 2-Methyl-6-nitroquinoxaline CAS No. 2942-02-1

2-Methyl-6-nitroquinoxaline

Cat. No.: B2689969
CAS No.: 2942-02-1
M. Wt: 189.174
InChI Key: CZWQHNDESNJXGS-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroquinoxaline typically involves the condensation of o-phenylenediamine with α-diketones. One common method includes the reaction of 2-methylquinoxaline with nitric acid under controlled conditions to introduce the nitro group at the sixth position . Another approach involves the use of α-aminoxylated 1,3-dicarbonyl compounds in a one-pot cascade process, which eliminates the need for extra catalysts or harsh reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to ensure cost-effectiveness and environmental sustainability. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Methyl-6-nitroquinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinoxaline: The parent compound without the methyl and nitro groups.

    2-Methylquinoxaline: Lacks the nitro group.

    6-Nitroquinoxaline: Lacks the methyl group

Comparison: 2-Methyl-6-nitroquinoxaline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The methyl group increases lipophilicity, enhancing membrane permeability, while the nitro group is crucial for its antimicrobial and anticancer properties .

Properties

IUPAC Name

2-methyl-6-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWQHNDESNJXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.3 ml (0.1 mol) of a 40% w/v aqueous solution of pyruvic aldehyde were added to a suspension of 15.3 g (0.1 mol) of 4-nitro-1,2-phenylenediamine in 800 ml of a 1:1 by volume mixture of isopropanol and water, and the resulting mixture was heated under reflux for 3 hours. At the end of this time, the mixture was cooled, and the crystals which had precipitated were collected by filtration and recrystallized from ethanol. The filtrate was concentrated by distillation under reduced pressure, and the concentrate was triturated with ethanol to cause crystallization. A total of 15.5 g of 2-methyl-6-nitroquinoxaline were obtained as crude yellow-brown crystals. 12.5 g (0.066 mol) of this crude 2-methyl-6-nitroquinoxaline were suspended in 200 ml of toluene, and 13.2 g of selenium dioxide were added to the suspension. The resulting mixture was then heated under reflux for 4 hours. It was then cooled, after which insoluble materials were filtered off and the filtrate was freed from the solvent by distillation under reduced pressure. The residue was mixed with 400 ml of acetone. 420 ml (0.13 mol) of a 5% aqueous solution of potassium permanganate were then slowly added at room temperature and with stirring to the resulting mixture, which was then stirred at room temperature for 2.5 hours. At the end of this time, insoluble materials were filtered off and the filtrate was freed from acetone by distillation under reduced pressure. The aqueous layer thus obtained was washed with diethyl ether and then acidified with concentrated hydrochloric acid to precipitate crystals. These crystals were dissolved in a 1N aqueous solution of sodium hydroxide, and insoluble materials were filtered off. The filtrate was again acidified with concentrated hydrochloric acid to precipitate crystals, which were recrystallized from a mixture of acetone and diethyl ether, to give 9.9 g of the title compound as pale yellow-brown crystals, melting at 208°-210° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 4-nitro-1,2-phenylenediamine (10.0 g) in water (150 mL) was added dropwise a 40% aqueous solution of pyruvic aldehyde (11.76 g) at room temperature. The reaction solution was stirred at 80° C. for 4 hours, and cooled to room temperature. Water (200 mL) was added to the mixture, and the mixture was extracted with chloroform (150 mL×3). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residual solid was recrystallized from ethanol, collected by filtration, and dried to give 2-methyl-6-nitroquinoxaline (7.38 g, 60%) as red solid.
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